2-{Imidazo[1,2-a]pyridin-7-yl}ethan-1-amine dihydrochloride 2-{Imidazo[1,2-a]pyridin-7-yl}ethan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18052203
InChI: InChI=1S/C9H11N3.2ClH/c10-3-1-8-2-5-12-6-4-11-9(12)7-8;;/h2,4-7H,1,3,10H2;2*1H
SMILES:
Molecular Formula: C9H13Cl2N3
Molecular Weight: 234.12 g/mol

2-{Imidazo[1,2-a]pyridin-7-yl}ethan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC18052203

Molecular Formula: C9H13Cl2N3

Molecular Weight: 234.12 g/mol

* For research use only. Not for human or veterinary use.

2-{Imidazo[1,2-a]pyridin-7-yl}ethan-1-amine dihydrochloride -

Specification

Molecular Formula C9H13Cl2N3
Molecular Weight 234.12 g/mol
IUPAC Name 2-imidazo[1,2-a]pyridin-7-ylethanamine;dihydrochloride
Standard InChI InChI=1S/C9H11N3.2ClH/c10-3-1-8-2-5-12-6-4-11-9(12)7-8;;/h2,4-7H,1,3,10H2;2*1H
Standard InChI Key DJTYUIWJDPMULM-UHFFFAOYSA-N
Canonical SMILES C1=CN2C=CN=C2C=C1CCN.Cl.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s systematic IUPAC name is 2-imidazo[1,2-a]pyridin-7-ylethanamine dihydrochloride, with a molecular weight of 234.12 g/mol. Key identifiers include:

PropertyValue
Molecular FormulaC9_9H13_{13}Cl2_2N3_3
Canonical SMILESC1=CN2C=CN=C2C=C1CCN.Cl.Cl
InChI KeyDJTYUIWJDPMULM-UHFFFAOYSA-N
PubChem CID165980989

The structure comprises an imidazo[1,2-a]pyridine ring system fused with a pyridine and imidazole moiety, substituted at the 7-position by an ethylamine group protonated as a dihydrochloride salt .

Spectroscopic Characterization

Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The 1^1H NMR spectrum reveals protons on the aromatic imidazo[1,2-a]pyridine ring (δ 7.5–8.5 ppm) and the ethylamine side chain (δ 2.8–3.5 ppm for CH2_2 groups). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 234.12, consistent with the molecular formula.

Synthesis and Optimization

Metal-Free Catalytic Routes

Recent advances emphasize eco-friendly synthesis. A iodine-catalyzed protocol enables condensation of 2-aminopyridine with ketones under micellar or “on-water” conditions, yielding imidazo[1,2-a]pyridine derivatives . For example, iodine in SDS micelles facilitates gram-scale synthesis of related compounds like zolimidine, a marketed drug . The mechanism involves:

  • Imine formation between 2-aminopyridine and ketone.

  • Iodine-mediated tautomerization and cyclization.

  • Oxidative aromatization to yield the fused bicyclic core .

Mechanochemical and Solvent-Free Methods

Das et al. demonstrated a mechanochemical approach using automated grindstone chemistry at ambient temperature . This method eliminates solvents, enhancing sustainability. Similarly, graphene oxide (GO) and sodium iodide synergistically catalyze oxidative C–N bond formation, achieving high yields (75–90%) .

Physicochemical Properties

Solubility and Stability

As a dihydrochloride salt, the compound exhibits high solubility in polar solvents (e.g., water, methanol) due to ionic interactions. Stability studies indicate decomposition above 200°C, with hygroscopic tendencies requiring anhydrous storage.

Computational Analysis

LogP calculations (1.49) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility . The polar surface area (43.32 Å2^2) aligns with bioavailability criteria for central nervous system (CNS) drugs .

Analytical and Industrial Applications

Quality Control Metrics

HPLC methods using C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) achieve >98% purity. Molarity calculators aid in solution preparation, critical for reproducible bioassays.

Industrial Scale-Up

Continuous-flow reactors optimize synthesis, reducing reaction times from hours to minutes. Process analytical technology (PAT) ensures real-time monitoring of critical parameters (e.g., pH, temperature) .

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